3-Sialyl-D-glucose (alpha/beta mixture)

Description

Overview of Sialic Acid Residues within the Glycome and Glycoconjugates

Sialic acids are a family of over 50 structurally diverse nine-carbon acidic monosaccharides. nih.gov They are typically found at the outermost ends of the glycan chains of glycoproteins and glycolipids on cell surfaces and secreted molecules. nih.govfrontiersin.org This terminal positioning, combined with their negative charge, makes sialic acids critical mediators of a vast array of biological recognition events. frontiersin.orgnih.gov

The entirety of a cell's or organism's sugars, known as the glycome, is dynamically regulated, and the specific pattern of sialylation—the "sialome"—can vary significantly between cell types and in response to environmental signals. nih.gov Sialic acids can be linked to the underlying sugar chain, such as galactose or N-acetylgalactosamine, in different ways, most commonly via α2,3- or α2,6-linkages. nih.gov This structural diversity is crucial as different linkages are specifically recognized by various intrinsic and extrinsic lectins (carbohydrate-binding proteins). nih.gov For instance, alterations in sialic acid linkage patterns, such as an increase in α2,6-sialylation, have been associated with cancer progression and metastatic potential. acs.org

Table 1: Key Properties of Sialic Acids

| Property | Description |

|---|---|

| Structure | Family of nine-carbon α-keto acid monosaccharides. nih.gov |

| Location | Typically terminate the glycan chains of glycoproteins and glycolipids. nih.govfrontiersin.org |

| Charge | Possess a negatively charged carboxylate group at physiological pH. nih.gov |

| Linkages | Commonly attached to underlying sugars via α2,3-, α2,6-, or α2,8-linkages. nih.gov |

| Diversity | Over 50 different types, arising from various modifications. nih.gov |

Structural Context of 3'-Sialyllactose within Human Milk Oligosaccharides and Other Biological Systems

3'-Sialyllactose (3'-SL) is a trisaccharide and one of the most abundant sialylated human milk oligosaccharides (HMOs). layerorigin.commdpi.com Its structure consists of a sialic acid molecule (specifically N-acetylneuraminic acid, Neu5Ac) attached to the third carbon of the galactose moiety of lactose (B1674315) (a disaccharide of galactose and glucose). ontosight.aiontosight.ai The full structural representation is Neu5Acα2-3Galβ1-4Glc. ontosight.ai

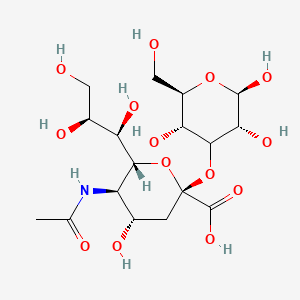

In contrast, the subject of this article, 3-Sialyl-D-glucose , is a disaccharide. It consists of a sialic acid residue linked directly to the third carbon of a D-glucose molecule. nih.gov It exists as an alpha/beta mixture, referring to the orientation of the hydroxyl group at the anomeric carbon of the glucose ring. This structure is fundamentally simpler than 3'-SL as it lacks the galactose unit. While 3'-SL is a major component of human milk, 3-Sialyl-D-glucose is not a prominent natural oligosaccharide but serves as a foundational structure for understanding sialic acid linkage and recognition.

Table 2: Structural Comparison

| Compound | Composition | Linkage | Classification |

|---|---|---|---|

| 3'-Sialyllactose (3'-SL) | Sialic Acid + Galactose + Glucose | Neu5Acα2-3Galβ1-4Glc | Trisaccharide |

| 3-Sialyl-D-glucose | Sialic Acid + Glucose | Sialic Acid α2-3 Glc | Disaccharide |

Significance of Sialylated Glycans in Biological Recognition and Cellular Processes

The terminal position and negative charge of sialic acids on glycans make them key players in a wide range of recognition and modulatory events. frontiersin.orgoup.com Sialylated glycans are involved in processes from cell-cell adhesion to immune response modulation and pathogen binding. frontiersin.orgcsuohio.edu

Modulation of Cellular Interactions: The dense presentation of negatively charged sialic acids on cell surfaces creates electrostatic repulsion that helps regulate cellular interactions and maintain cellular spacing. oup.com Sialylation can also mask underlying glycan structures, preventing them from being recognized by certain lectins or antibodies. oup.comnih.gov

Immune Regulation: Sialic acid-binding immunoglobulin-like lectins (Siglecs) are a major class of receptors on immune cells that recognize sialylated glycans. This recognition is crucial for distinguishing "self" from "non-self," thereby preventing autoimmune reactions. frontiersin.org

Pathogen Interaction: Many pathogens, including viruses and bacteria, have evolved to use host sialic acids as receptors for attachment and entry into cells. frontiersin.orgresearchgate.net For example, influenza viruses bind to specific sialic acid linkages on host cells to initiate infection. caymanchem.com Conversely, sialylated oligosaccharides like 3'-SL can act as soluble decoys, binding to pathogens and preventing them from infecting host cells. ontosight.aicaymanchem.com

Development and Health: Sialylated oligosaccharides are vital for neonatal development, contributing to gut maturation, immune function, and cognitive development. nih.govoup.com 3'-SL, in particular, has been shown to have numerous health benefits, including prebiotic effects, support for brain development, and modulation of the immune system. layerorigin.comontosight.ai While 3-Sialyl-D-glucose itself is not known to have these specific systemic functions, it is a valuable tool in research for studying the fundamental binding interactions between sialic acid and its binding partners, and for use in the enzymatic synthesis of more complex sialylated structures. core.ac.ukresearchgate.net

Properties

Molecular Formula |

C17H29NO14 |

|---|---|

Molecular Weight |

471.4 g/mol |

IUPAC Name |

(2R,4S,5R,6R)-5-acetamido-4-hydroxy-2-[(2R,3R,5R,6R)-2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-6-[(1R,2S)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |

InChI |

InChI=1S/C17H29NO14/c1-5(21)18-9-6(22)2-17(16(28)29,31-13(9)10(24)7(23)3-19)32-14-11(25)8(4-20)30-15(27)12(14)26/h6-15,19-20,22-27H,2-4H2,1H3,(H,18,21)(H,28,29)/t6-,7-,8+,9+,10+,11+,12+,13+,14?,15+,17+/m0/s1 |

InChI Key |

GKHDMBQTTHCDCR-FCLOCSCXSA-N |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H](C[C@](O[C@H]1[C@@H]([C@H](CO)O)O)(C(=O)O)OC2[C@@H]([C@H](O[C@H]([C@@H]2O)O)CO)O)O |

Canonical SMILES |

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2C(C(OC(C2O)O)CO)O)O |

Origin of Product |

United States |

Advanced Methodologies for the Synthesis of 3 Sialyllactose

Chemical Synthesis Strategies for Sialylated Carbohydrates

The chemical synthesis of sialylated carbohydrates like 3'-Sialyllactose is a complex endeavor due to the intricate stereochemistry and the need for selective bond formation. Researchers have developed various strategies to address these challenges, focusing on regioselective and stereoselective control.

Regioselective and Stereoselective Glycosidation Approaches

Achieving regioselectivity in the synthesis of 3'-Sialyllactose involves the precise formation of a glycosidic bond at the 3'-position of the lactose (B1674315) molecule. This requires the strategic use of protecting groups to block other reactive hydroxyl groups on the lactose acceptor. The stereoselective formation of the α-glycosidic linkage of sialic acid is a significant hurdle due to the lack of a participating group at the C-3 position and the steric hindrance around the anomeric center. researchgate.net

To control the stereochemistry, various approaches have been explored, including the use of specific glycosyl donors with tailored leaving groups and the optimization of reaction conditions. researchgate.net For instance, the use of sialyl donors with different protecting groups at the C-4, C-7, and C-8 positions can influence the stereochemical outcome of the glycosylation reaction. Furthermore, methods like hydrogen-bond-mediated aglycone delivery (HAD) have been investigated to refine the synthesis of β-glucosides, which can provide insights into controlling stereoselectivity in complex glycosylations. researchgate.net

Considerations for Glycosidic Bond Formation in Complex Saccharides

The formation of a glycosidic bond is a fundamental reaction in carbohydrate chemistry, typically involving a condensation reaction where a water molecule is eliminated. vaia.com This covalent linkage connects a carbohydrate to another molecule. vaia.comwikipedia.org In the context of complex saccharides like 3'-Sialyllactose, the stability and stereochemistry of this bond are paramount.

Several factors must be considered during the formation of the glycosidic linkage between sialic acid and lactose:

Anomeric Effect: The stereoelectronic preference for an axial orientation of an electronegative substituent at the anomeric carbon influences the stereochemical outcome.

Protecting Groups: The choice of protecting groups on both the glycosyl donor (sialic acid derivative) and the glycosyl acceptor (lactose derivative) is critical for directing the regioselectivity and influencing the reactivity.

Leaving Group: The nature of the leaving group on the anomeric carbon of the sialic acid donor affects the rate and stereoselectivity of the glycosylation reaction.

Catalyst/Promoter: The selection of an appropriate catalyst or promoter is essential to activate the glycosyl donor and facilitate the formation of the glycosidic bond under mild conditions to avoid side reactions. numberanalytics.com

Enzymatic and Biocatalytic Production of 3'-Sialyllactose

Enzymatic and biocatalytic methods offer a highly specific and efficient alternative to chemical synthesis for the production of 3'-Sialyllactose, avoiding the need for complex protection and deprotection steps. nih.govresearchgate.net These methods primarily utilize sialyltransferases and trans-sialidases.

Sialyltransferase-Mediated Glycosylation and Enzyme Variants

Sialyltransferases are enzymes that catalyze the transfer of sialic acid from an activated sugar donor, typically cytidine (B196190) monophosphate N-acetylneuraminic acid (CMP-Neu5Ac), to an acceptor molecule like lactose. nih.govmdpi.com The reaction for the synthesis of 3'-Sialyllactose is catalyzed by an α-2,3-sialyltransferase. d-nb.info

The high cost of the sugar donor CMP-Neu5Ac has driven the development of whole-cell and multi-enzyme cascade systems that incorporate in situ regeneration of the donor. nih.govmdpi.com These systems often involve co-expression of multiple enzymes, such as CMP-Neu5Ac synthetase, CMP kinase, and polyphosphate kinase, to recycle the CMP released during the sialyl transfer. nih.govmdpi.com

To enhance the efficiency and specificity of sialyltransferases, protein engineering has been employed. nih.gov For example, the α2,3-sialyltransferase from Pasteurella multocida (PmST1) has been mutated (e.g., M144D) to reduce its inherent sialidase activity, which can otherwise lead to product degradation. d-nb.infocore.ac.uk Engineered sialyltransferases can also exhibit altered substrate specificity and improved catalytic efficiency. nih.govresearchgate.netoup.com

| Enzyme/System | Source Organism | Key Features | Product Titer/Yield | Reference |

|---|---|---|---|---|

| Multi-enzyme cascade in engineered E. coli | Escherichia coli | Co-expression of CMP-NeuAc synthetase, sialyltransferase, CMP kinase, and polyphosphate kinase. lacZ gene knocked out to increase yield. | 38.7 mM (97.1% molar yield from NeuAc) | nih.gov |

| Single whole-cell biosynthesis in E. coli | Escherichia coli | Co-expression of four genes on two compatible plasmids for product generation and cofactor regeneration. | 53.0 mM (97.9% conversion rate) in a 25 mL system. | mdpi.com |

| PmST1 (wildtype and M144D mutant) with NmCSS | Pasteurella multocida (PmST1), Neisseria meningitidis (NmCSS) | One-pot two-step enzymatic synthesis. M144D mutant has reduced sialidase activity. | Data not specified in text, used for synthesis of glycomacromolecules. | d-nb.infocore.ac.uk |

Trans-Sialidase-Catalyzed Sialyl Transfer Reactions

Trans-sialidases offer an alternative enzymatic route for the synthesis of 3'-Sialyllactose. These enzymes catalyze the transfer of a sialic acid residue from a donor sialoglycan to an acceptor molecule without the need for a nucleotide-activated sugar donor. oup.comnih.gov A common and inexpensive sialyl donor is casein glycomacropeptide (cGMP), a byproduct of the dairy industry. nih.govresearchgate.net

Trans-sialidases from protozoan parasites of the genus Trypanosoma are well-characterized. The trans-sialidase from Trypanosoma cruzi specifically transfers α-2,3-linked sialic acid residues. oup.comnih.govfrontiersin.org It recognizes terminal β-galactose residues on the acceptor molecule, with a preference for β1-4 and β1-6 linkages over β1-3. oup.comnih.gov The enzyme does not transfer α-2,6-linked sialic acids. oup.comnih.gov

While the T. cruzi enzyme is efficient, its pathogenic origin is a concern for food applications. Therefore, research has focused on trans-sialidases from non-pathogenic species like Trypanosoma rangeli. nih.gov Engineered variants of the T. rangeli trans-sialidase, such as Tr15 and Tr16, have shown high efficiency in producing 3'-Sialyllactose, even directly in milk. researchgate.netnih.gov For instance, the Tr15 variant produced 1160 mg/L of 3'-Sialyllactose in whole milk within 10 minutes at 5°C. researchgate.netnih.gov

| Enzyme | Source Organism | Substrate Specificity (Donor Linkage) | Substrate Specificity (Acceptor) | Notes | Reference |

|---|---|---|---|---|---|

| Trans-sialidase (TS) | Trypanosoma cruzi | α-2,3-linked sialic acid | Terminal β-galactose residues (β1-4 and β1-6 preferred over β1-3) | Does not require a nucleotide-sugar donor. | oup.comnih.gov |

| Engineered sialidases (Tr15, Tr16) | Trypanosoma rangeli | α-2,3-linked sialic acid from cGMP | Lactose | Tr15 is highly efficient for production in milk. | researchgate.netnih.gov |

Engineering of Sialidases for Enhanced Trans-sialylation Activity

Sialidases, enzymes that naturally hydrolyze sialic acid linkages, have been ingeniously repurposed for the synthesis of 3'-SL through a process known as trans-sialylation. The core challenge lies in shifting the enzymatic equilibrium from its native hydrolytic function towards a synthetic one. Protein engineering has been instrumental in achieving this, primarily by modifying the enzyme's active site to favor the transfer of a sialic acid moiety from a donor substrate to an acceptor, such as lactose, over the hydrolysis of the sialyl-donor or the newly formed product.

A notable target for such engineering efforts has been the sialidase from the non-pathogenic protozoan Trypanosoma rangeli. Due to its high sequence and structural homology to the trans-sialidase of the pathogenic Trypanosoma cruzi, the T. rangeli sialidase (TrSA) has served as a valuable scaffold for site-directed mutagenesis. researchgate.net By introducing specific mutations that mimic the active site architecture of the T. cruzi trans-sialidase (TcTS), researchers have successfully conferred and enhanced trans-sialylation activity in TrSA. researchgate.net For instance, the introduction of five key mutations (Met96-Val, Ala98-Pro, Ser120-Tyr, Gly249-Tyr, and Gln284-Pro) was sufficient to induce trans-sialidase activity in TrSA. researchgate.net A subsequent sixth mutation further increased this activity to approximately 10% of that observed in the wild-type TcTS. researchgate.net The crystal structure of the mutated TrSA revealed the formation of a binding site for the galactose acceptor, a critical feature for trans-sialylation. researchgate.net

Further engineering of T. rangeli sialidase has led to variants with significantly improved trans-sialylation to hydrolysis ratios. Engineered variants, such as Tr15 and Tr16, which contain 15 and 16 amino acid substitutions respectively, have demonstrated a 14-fold higher ratio of trans-sialylation to hydrolysis products compared to earlier mutants. nih.govgmi-inc.com These engineered enzymes exhibit broad acceptor specificity, being able to sialylate not only lactose but also other HMO core structures like lacto-N-tetraose and lacto-N-fucopentaoses. nih.govgoogle.com

In addition to modifying sialidases, another strategy involves the engineering of sialyltransferases to reduce their inherent sialidase (hydrolytic) activity. Sialyltransferases are the natural enzymes responsible for synthesizing sialylated glycans using an activated sugar donor, cytidine 5'-monophosphate-N-acetylneuraminic acid (CMP-Neu5Ac). However, some sialyltransferases also possess a promiscuous sialidase activity that can degrade the product. For example, the α2,3-sialyltransferase from Pasteurella multocida (PmST1) has been a target for protein engineering to diminish its hydrolytic side activity. google.com A mutant of PmST1, M144D, was shown to have significantly reduced CMP-Neu5Ac hydrolysis and sialidase activity, which prevents the loss of the 3'-SL product, albeit with a slight decrease in its primary transferase activity. mdpi.com

The table below summarizes key engineered sialidases and their improved properties for 3'-SL synthesis.

| Enzyme Origin | Mutation(s) | Key Improvement(s) | Reference(s) |

| Trypanosoma rangeli sialidase | TrSA5mut (Met96-Val, Ala98-Pro, Ser120-Tyr, Gly249-Tyr, Gln284-Pro) | Conferral of trans-sialidase activity | researchgate.net |

| Trypanosoma rangeli sialidase | Tr6 (6 point mutations) | Enhanced trans-sialidase activity | google.com |

| Trypanosoma rangeli sialidase | Tr15 and Tr16 (15 and 16 mutations, respectively) | 14-fold higher trans-sialylation/hydrolysis ratio | nih.govgmi-inc.com |

| Pasteurella multocida α2,3-sialyltransferase | M144D | Significantly reduced sialidase activity | mdpi.com |

Substrate Engineering and Optimization for Enzymatic Yields

The efficiency of enzymatic 3'-SL synthesis is not solely dependent on the enzyme's catalytic properties but is also heavily influenced by the nature and concentration of the substrates. Substrate engineering and optimization encompass the selection of suitable donor and acceptor molecules and the fine-tuning of their concentrations and ratios to maximize product yield and minimize side reactions.

A significant advancement in this area is the use of cost-effective and readily available sialic acid donors. Instead of using expensive, purified sialyl-glycosides, researchers have turned to natural sources rich in sialic acid. Casein glycomacropeptide (cGMP), a byproduct of the cheese-making industry, has proven to be an excellent donor substrate for trans-sialidases. google.com Bovine κ-casein-derived GMP contains a high percentage of (α2-3)-linked N-acetylneuraminic acid (Neu5Ac), which can be efficiently transferred to lactose by enzymes like the T. cruzi trans-sialidase. google.com Studies have shown that up to 95% of the (α2-3)-linked Neu5Ac from GMP can be transferred to lactose when a 10-fold excess of the acceptor is used. google.com

The optimization of the acceptor-to-donor (A:D) ratio is another critical factor. Increasing the concentration of the acceptor, lactose, relative to the sialyl-donor can significantly shift the reaction equilibrium towards synthesis and away from hydrolysis. For engineered T. rangeli sialidases, increasing the A:D ratio from 2 to 10 has been shown to have a positive effect on trans-sialylation rates and yields of 3'-SL. nih.gov

In the context of sialyltransferase-catalyzed reactions, which utilize CMP-Neu5Ac as the donor, the optimization of substrate concentrations is equally crucial. In multi-enzyme, one-pot synthesis systems, the concentrations of Neu5Ac, lactose, and the cofactor precursor cytidine monophosphate (CMP) must be carefully balanced. For instance, in a system using cell-free extracts of engineered E. coli, the optimal concentrations were found to be 50 mM Neu5Ac and 60 mM lactose. marketresearch.com The concentration of CMP also plays a critical role in cofactor regeneration; an optimal concentration of 20 mM CMP was found to maximize 3'-SL yield, with higher concentrations leading to inhibition. marketresearch.com

Furthermore, the genetic modification of the host organism to prevent the degradation of the acceptor substrate can be considered a form of substrate optimization at the cellular level. In whole-cell biocatalysis systems using E. coli, the endogenous β-galactosidase enzyme, encoded by the lacZ gene, can hydrolyze lactose, thereby reducing its availability for 3'-SL synthesis. Knocking out the lacZ gene in the host strain has been shown to increase the production of 3'-SL by 3.3-fold. marketresearch.com

The following table provides examples of substrate optimization strategies and their impact on 3'-SL synthesis.

| Synthesis System | Substrate Optimization Strategy | Outcome | Reference(s) |

| T. cruzi trans-sialidase | Use of casein glycomacropeptide (GMP) as a sialyl donor | Efficient transfer of Neu5Ac to lactose (up to 95%) | google.com |

| Engineered T. rangeli sialidase | Increased acceptor-to-donor ratio (from 2 to 10) | Increased trans-sialylation rates and 3'-SL yields | nih.gov |

| Multi-enzyme system (E. coli cell-free extract) | Optimized concentrations of Neu5Ac (50 mM), lactose (60 mM), and CMP (20 mM) | Maximized 3'-SL production (38.7 mM) | marketresearch.com |

| Whole-cell biocatalysis (E. coli) | Knockout of the β-galactosidase gene (lacZ) | 3.3-fold increase in 3'-SL production | marketresearch.com |

Whole-Cell Biocatalysis and Fermentation-Based Production Systems

Whole-cell biocatalysis and fermentation have emerged as highly promising platforms for the large-scale and cost-effective production of 3'-SL. By harnessing the metabolic machinery of engineered microorganisms, typically Escherichia coli, it is possible to synthesize 3'-SL from simple and inexpensive starting materials like glucose and lactose. This approach obviates the need for costly enzyme purification and the external addition of expensive cofactors.

A common strategy involves the metabolic engineering of an E. coli host strain to introduce the necessary biosynthetic pathway for 3'-SL. This typically includes the overexpression of genes encoding key enzymes such as CMP-Neu5Ac synthetase and an α2,3-sialyltransferase. marketresearch.comacs.org To channel the metabolic flux towards the desired product, competing metabolic pathways are often disrupted. As mentioned previously, knocking out the lacZ gene prevents the degradation of the lactose substrate. marketresearch.comacs.org Similarly, deleting the nanA gene, which encodes N-acetylneuraminate lyase, prevents the breakdown of the precursor Neu5Ac. acs.org

Cofactor regeneration is a critical aspect of whole-cell biocatalysis for 3'-SL synthesis. The sialyltransferase reaction requires the high-energy donor CMP-Neu5Ac, which is synthesized from Neu5Ac and cytidine triphosphate (CTP). To ensure a continuous supply of CTP, cofactor regeneration systems are often engineered into the host strain. This can be achieved by overexpressing enzymes like CMP kinase and polyphosphate kinase, which can regenerate CTP from the less expensive precursor CMP using polyphosphate as a phosphate (B84403) donor. google.comnih.gov

Fermentation strategies are then employed to cultivate the engineered microbial cells and produce 3'-SL at a larger scale. Fed-batch fermentation is a commonly used technique where nutrients are fed to the culture periodically to maintain optimal growth and productivity. In a 3 L bioreactor, a fed-batch fermentation of an engineered E. coli strain yielded 44.2 g/L of 3'-SL. nih.gov In another study, a 5 L fed-batch fermentation process with an engineered E. coli strain resulted in a remarkable titer of 56.8 g/L of 3'-SL, setting a new benchmark for microbial production. marketresearch.com

The choice of the host strain is also a crucial factor for efficient production. Different E. coli strains, such as the BL21 and K12 series, have been evaluated for their suitability as production hosts. BL21 strains, known for their high protein expression capacity, have generally shown better performance in 3'-SL production compared to K12 strains. marketresearch.com

The table below highlights key achievements in the whole-cell biocatalysis and fermentation-based production of 3'-SL.

| Host Strain | Key Metabolic Engineering Strategies | Fermentation Scale | 3'-SL Titer | Reference(s) |

| E. coli BL21(DE3)ΔlacZ | Overexpression of CMP-Neu5Ac synthetase, α2,3-sialyltransferase, CMP kinase, and polyphosphate kinase | Shake flask | 38.7 mM | nih.gov |

| E. coli BZAPKA14 | Introduction of CMP-Neu5Ac synthesis pathway, optimization of precursor pathways, inactivation of competing pathways | 3 L bioreactor | 44.2 g/L | nih.gov |

| E. coli BL21star(DE3)ΔlacZ | Deletion of nanA, nanK, nanE, nanT; introduction of neuBCA and nST genes; cofactor regeneration | 5 L bioreactor | 56.8 g/L | marketresearch.commdpi.com |

| Engineered E. coli | Multi-enzyme cascade in a single whole cell with cofactor regeneration | 4 L conversion system | 52.8 mM | google.com |

Batch Production and Scalability Challenges in Biosynthesis

While significant progress has been made in the biosynthesis of 3'-SL at the laboratory and bench scales, the transition to large-scale industrial production presents a unique set of challenges. Batch and fed-batch production are the most common modes of operation for microbial fermentation. While batch processes are simpler to operate, fed-batch strategies generally lead to higher cell densities and product titers, as demonstrated by the high yields achieved in 3 L and 5 L bioreactors. nih.govmdpi.com

Downstream processing and purification of 3'-SL from the complex fermentation broth is a major hurdle. The broth contains a mixture of the product, unconsumed substrates, byproducts, salts, and cellular components. The separation of 3'-SL from structurally similar carbohydrates, such as lactose and other oligosaccharides, can be particularly challenging. google.com Traditional chromatographic methods, while effective at the lab scale, can be expensive and difficult to scale up. To address this, more scalable and cost-effective purification strategies are being developed. A patented method describes a process for the purification of sialyllactose from a microbial fermentation broth using a series of membrane filtration steps with different molecular weight cut-offs, which circumvents the need for expensive chromatography. google.com

Maintaining the stability and productivity of the engineered microbial strains during large-scale and prolonged fermentation is another significant challenge. Genetic instability can lead to a loss of the desired phenotype, resulting in decreased product yields. Process parameters such as pH, temperature, and dissolved oxygen levels must be tightly controlled in large bioreactors to ensure optimal and consistent performance. google.com Inadequate mixing in large fermenters can lead to substrate and oxygen gradients, which can induce stress responses in the microbial cells and negatively impact productivity. researchgate.netgmi-inc.com

The table below summarizes the key scalability challenges in the biosynthesis of 3'-SL.

| Challenge Area | Specific Challenges | Potential Solutions | Reference(s) |

| Process Economics | High cost of substrates (e.g., activated sugar donors) | Use of whole-cell biocatalysis with inexpensive feedstocks; high-titer fermentation | nih.gov |

| Downstream Processing | Complex purification from fermentation broth; separation from similar carbohydrates | Development of scalable and cost-effective purification methods like membrane filtration | google.com |

| Fermentation Scale-up | Maintaining strain stability and productivity; process control (pH, temperature, oxygen); mixing and mass transfer limitations | Robust strain development; advanced bioreactor design and process control | researchgate.netgmi-inc.comgoogle.com |

| Product Quality | Ensuring high purity and safety of the final product | Implementation of rigorous quality control and assurance measures |

Elucidation of Biological Functions and Mechanisms of 3 Sialyllactose

Modulation of Innate and Adaptive Immune Responses

3'-Sialyllactose is a key bioactive component of human milk that plays a crucial role in shaping the infant's immune system. ontosight.ainih.govresearchgate.net It exhibits anti-inflammatory properties and contributes to immune homeostasis. nih.gov Research has shown that 3'-SL can attenuate low-grade inflammation by inhibiting Toll-Like Receptor 4 (TLR4)-induced inflammatory responses in immune cells like macrophages. nih.govresearchgate.netox.ac.uk This modulation occurs without altering the primary activation of the TLR4 signaling pathway, suggesting a more nuanced regulatory mechanism. nih.govresearchgate.net The immunomodulatory effects of 3'-SL are not only localized to the gut but can also have systemic implications, influencing a range of immune cells and responses. nih.govnih.gov

Interaction with Glycan-Binding Proteins (GBPs) and Lectins

The biological functions of 3'-SL are largely mediated through its interaction with glycan-binding proteins (GBPs), a broad class of proteins that recognize specific carbohydrate structures. nih.govmdpi.com Lectins, a type of GBP, are particularly important in mediating the effects of 3'-SL. By binding to lectins on the surface of immune cells, 3'-SL can influence cellular signaling and function. nih.gov The interaction is highly specific, depending on the structure of the glycan. mdpi.com The terminal sialic acid residue of 3'-SL is a critical determinant for its recognition by various host lectins, enabling it to modulate immune pathways. nih.gov

Engagement with Sialic Acid-Binding Immunoglobulin-Type Lectins (Siglecs) on Immune Cells

A key family of lectins that interact with 3'-SL are the Sialic acid-binding immunoglobulin-type lectins (Siglecs). nih.govnih.gov These receptors are primarily expressed on the surface of immune cells and play a crucial role in distinguishing 'self' from 'non-self', thereby regulating immune responses. nih.govmdpi.com

Research has identified specific interactions between 3'-SL and certain Siglecs. For instance, 3'-SL has been shown to bind to Siglec-3 (CD33), inducing differentiation and apoptosis in certain leukemia cell lines. nih.govresearchgate.net However, studies on macrophages have suggested that the anti-inflammatory effects of 3'-SL can be independent of the primary murine sialic acid-binding Siglecs, Siglec-1 and Siglec-E, indicating that other receptors or pathways may also be involved. nih.govresearchgate.net

| Siglec Receptor | Cell Type | Observed Effect of 3'-SL Binding | Reference |

|---|---|---|---|

| Siglec-3 (CD33) | Human chronic myeloid leukemia K562 cells | Induces megakaryocyte differentiation and apoptosis. | nih.govresearchgate.net |

| Siglec-E (murine) | Bone marrow-derived macrophages (murine) | Anti-inflammatory effects of 3'-SL were found to be independent of Siglec-E. | nih.govresearchgate.net |

| Siglec-1 (Sialoadhesin) | Bone marrow-derived macrophages (murine) | Anti-inflammatory effects of 3'-SL were found to be independent of Siglec-1. | researchgate.net |

Mechanisms of Immune Activation and Downregulation through Sialylated Ligands

Sialylated ligands like 3'-SL employ several mechanisms to modulate immune responses. A primary mechanism is the downregulation of inflammatory pathways. Studies have demonstrated that 3'-SL can suppress the expression of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in macrophages stimulated by lipopolysaccharide (LPS). nih.govbiorxiv.orgmdpi.com This suppression can occur through the inhibition of signaling pathways like the NF-κB pathway. nih.govmdpi.com

Conversely, 3'-SL can also promote the activity of transcription factors associated with inflammation resolution and metabolic regulation, such as the Liver X Receptor (LXR) and Sterol Regulatory Element-binding Protein-1 (SREBP1). nih.govresearchgate.net This dual action of dampening pro-inflammatory signals while promoting resolving pathways highlights the sophisticated role of 3'-SL in maintaining immune balance. researchgate.netbiorxiv.org The engagement of inhibitory Siglec receptors by sialylated ligands is a key strategy to constrain the magnitude of the immune reaction and prevent excessive inflammation. nih.govbioglyco.com

Role in Host-Pathogen Interactions and Anti-Adhesion Mechanisms

Beyond its immunomodulatory functions, 3'-SL plays a direct protective role against infections by interfering with pathogen adhesion to host cells. ontosight.aimdpi.com This anti-adhesive property is a crucial first line of defense, particularly in the gastrointestinal tract of infants. researchgate.net

Serving as Decoy Receptors for Pathogenic Microorganisms and Toxins

3'-Sialyllactose can act as a soluble decoy receptor. mdpi.comresearchgate.net Many pathogens initiate infection by binding to specific sialic acid-containing glycan structures on the surface of host epithelial cells. mdpi.com Structurally mimicking these host cell receptors, 3'-SL can bind to the adhesins (binding proteins) on the surface of bacteria and viruses in the gut lumen. mdpi.com This interaction neutralizes the pathogens, preventing them from attaching to the intestinal wall and facilitating their clearance from the body. mdpi.comresearchgate.net This mechanism has been shown to be effective against a variety of pathogens. caymanchem.com

Inhibition of Microbial Adhesion to Epithelial Surfaces

Extensive research has demonstrated the ability of 3'-SL to inhibit the adhesion of specific pathogens to epithelial cells. One of the most well-documented examples is its effect on Helicobacter pylori, a bacterium responsible for gastric ulcers. Studies have shown that 3'-SL is the most active oligosaccharide in inhibiting the adherence of clinical isolates of H. pylori to gastrointestinal epithelial cells. caymanchem.comnih.gov Pre-treatment of the bacteria with 3'-SL effectively blocks their ability to bind to host cells. nih.gov

Similarly, 3'-SL can prevent the adhesion of other enteric pathogens, including enteropathogenic Escherichia coli (EPEC) and Clostridioides difficile. mdpi.comnutraingredients-usa.comnih.gov By competitively binding to bacterial lectins, 3'-SL reduces the colonization of these harmful bacteria on intestinal surfaces, thereby lowering the risk of infection. mdpi.comnutraingredients-usa.comnih.gov

| Pathogen | Host Cell/Model | Mechanism of Inhibition | Reference |

|---|---|---|---|

| Helicobacter pylori | Human gastrointestinal epithelial cells (HuTu-80) | Acts as a soluble decoy receptor, inhibiting bacterial binding. | caymanchem.comnih.gov |

| Enteropathogenic Escherichia coli (EPEC) | Human colon cells (Caco-2) | Blocks adhesion to epithelial cells. | nutraingredients-usa.com |

| Enterotoxigenic Escherichia coli (ETEC) | Porcine intestinal epithelial cells (IPEC-J2) | Competitively binds to cellular receptors, blocking pathogen adhesion. | mdpi.com |

| Clostridioides difficile | Human colon cells | Decreases adhesion and biofilm formation. | nih.gov |

| Various viral strains (Influenza, HIV-1, Reovirus) | - | Binds to viral proteins, potentially altering infectivity. | caymanchem.com |

Impact on Bacterial Clearance and Phagocytosis Enhancement

3'-Sialyllactose (3'-SL), a prominent human milk oligosaccharide (HMO), plays a significant role in enhancing the body's innate immune response to bacterial pathogens. nih.govnih.gov Research has demonstrated that 3'-SL administration shows significant efficacy in promoting bacterial clearance. nih.govnih.govresearchgate.net For instance, in studies involving Pseudomonas aeruginosa infections in mice, treatment with sialyllactose, including the α2,3-isomer, markedly improved the clearance of the invading bacteria from bronchoalveolar lavage fluid. nih.govresearchgate.netresearchgate.net

The mechanism behind this enhanced clearance involves the promotion of macrophage activity. nih.govnih.gov 3'-SL effectively stimulates receptor-mediated endocytosis and phagocytosis in macrophage-like cell lines. nih.govnih.gov This suggests that the compound can bind to both bacteria and host cells, essentially helping macrophages to capture and engulf pathogens more efficiently. nih.gov Furthermore, 3'-SL accelerates the recruitment of the protein Rac1 to the cell membrane of macrophages. nih.govnih.gov This action is crucial as it leads to the generation of reactive oxygen species (ROS), which are essential for the elimination of bacteria that have been phagocytosed. nih.govnih.gov By coating bacteria, sialylated HMOs like 3'-SL make pathogens more susceptible to phagocytosis and subsequent destruction. researchgate.net

Contributions to Gut Microbiota Homeostasis and Intestinal Development

3'-SL is instrumental in establishing a healthy gut environment, influencing both the microbial composition and the physical and immunological development of the intestine.

Selective Promotion of Beneficial Microbial Growth and Composition

As a prebiotic, 3'-SL is not digested by human enzymes and reaches the colon intact, where it serves as a selective substrate for beneficial gut bacteria. nutraingredients-usa.com This selective fermentation promotes the growth of specific microbial populations that are associated with improved gut health. nutraingredients-usa.com Studies have shown that 3'-SL supports the growth of Bifidobacterium and Bacteroides species, which are known to be beneficial for human health. nih.govnih.govacs.org

Furthermore, in vitro research using adult fecal microbiota has demonstrated that 3'-SL supplementation increases the abundance of bacteria that produce short-chain fatty acids (SCFAs), such as members of the Lachnospiraceae family. nutraingredients-usa.comnih.govdntb.gov.ua SCFAs, particularly butyrate (B1204436) and propionate, are vital for intestinal health; they serve as a primary energy source for colonocytes (intestinal epithelial cells) and help maintain mucosal integrity. nutraingredients-usa.comnih.gov The synergistic action between 3'-SL and certain gut microbes, like B. infantis, can enhance the production of these crucial SCFAs through cross-feeding mechanisms among the gut microbiota. nih.gov This modulation of the gut microbiome contributes to a more resilient and healthy intestinal environment. nutraingredients-usa.com

| Bacterial Genus/Family | Effect of 3'-SL | Key Function |

| Bifidobacterium | Growth promotion | Dominant in breastfed infant gut; contributes to immune homeostasis. nih.gov |

| Bacteroides | Growth promotion | Commensal bacteria beneficial for health. nih.gov |

| Lachnospiraceae | Increased abundance | Produces butyrate, an energy source for intestinal cells. nutraingredients-usa.comnih.gov |

| Phascolarctobacterium | Increased abundance | Produces short-chain fatty acids. nutraingredients-usa.comnih.gov |

Influence on Intestinal Mucosal Integrity and Immune Maturation

3'-SL directly contributes to the structural integrity and functional maturation of the intestinal barrier. nutraingredients-usa.comnih.gov Studies in animal models have shown that supplementation with 3'-SL promotes the growth and renewal of gut epithelial cells. nutraingredients-usa.com It has been observed to increase the height of intestinal villi, the finger-like projections that increase the surface area for nutrient absorption. nutraingredients-usa.com Taller villi are associated with more active digestive enzymes, leading to enhanced nutrient breakdown and absorption. nutraingredients-usa.com Additionally, 3'-SL can increase the proportion of goblet cells and Paneth cells in the intestine, which are crucial for mucus production and antimicrobial defense, respectively. acs.org By enhancing the expression of tight junction proteins, 3'-SL strengthens the gut lining, improving its barrier function. nih.gov

In terms of immune maturation, 3'-SL exerts immunomodulatory effects. nih.gov It can influence the development of mucosal leukocyte populations and the response to intestinal challenges. rupress.orgdoi.orgnih.govnih.gov Research indicates that 3'-SL can reduce gut inflammation by suppressing the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. nutraingredients-usa.comresearchgate.net This anti-inflammatory action may lower the risk of inflammatory bowel diseases. nutraingredients-usa.com Moreover, 3'-SL can act as a decoy receptor, inhibiting the adhesion of pathogens such as Helicobacter pylori and Escherichia coli to the gut lining, thereby helping to prevent infections. nutraingredients-usa.comdoi.orgnih.gov

Neurobiological and Cognitive Development

The influence of 3'-SL extends beyond the gut, playing a crucial role in brain development and cognitive function, largely attributed to its sialic acid component. layerorigin.com

Impact on Brain Metabolism and Neuronal Sialylation

Animal studies have shown that 3'-SL supplementation can increase the metabolism of sialic acid in the hippocampus, a brain region central to learning and memory. nih.govacs.org This leads to increased expression of genes related to learning and neural cell adhesion molecules (NCAM). nih.govacs.org The polysialylation of NCAM (PSA-NCAM) is particularly important for enhancing synaptic growth and plasticity. nih.gov The synergistic action of the gut microbiota and intestinal enzymes can promote the production of free sialic acid from 3'-SL, providing essential building blocks for the developing nervous system. nih.govacs.org

Associations with Cognitive Functions and Learning Capabilities

A growing body of evidence links 3'-SL to improved cognitive outcomes. layerorigin.com Studies in young mice have shown that supplementation with 3'-SL promotes cognitive and memory development. nih.govacs.org Behavioral tests indicated that mice receiving 3'-SL performed better in learning and memory tasks. nih.gov

| Research Model | Finding | Reference |

| Mice | 3'-SL supplementation improved learning and memory development. | nih.govacs.org |

| Human Infants | 3'-SL in breast milk positively associated with early learning and language scores. | layerorigin.comwyethnutritionsc.org |

| Piglets | No significant effects on learning and memory, but potential influence on brain microstructure. | frontiersin.orgnih.gov |

Advanced Analytical and Structural Characterization of 3 Sialyllactose

High-Resolution Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental to the successful isolation and quantification of 3'-Sialyllactose, particularly from complex biological samples like human milk where numerous other oligosaccharides are present. Achieving clear separation from its structural isomers, most notably 6'-Sialyllactose (6'-SL), is a primary analytical challenge.

High-Performance Liquid Chromatography (HPLC) is a pivotal technique for oligosaccharide analysis. For acidic oligosaccharides such as 3'-SL, specialized columns are necessary to achieve adequate separation. Porous graphitized carbon (PGC) columns have proven highly effective for resolving sialyllactose isomers. nih.govresearchgate.net This separation is based on the unique interactions between the analyte and the flat surface of the graphite, which allows for differentiation based on the three-dimensional structure of the isomers. Another approach is to use anion-exchange chromatography, which separates molecules based on the negative charge of the sialic acid residue. nih.gov For detection, analytes can be derivatized with compounds like 1-phenyl-3-methyl-5-pyrazolone (PMP) to allow for UV absorbance monitoring. nih.gov

Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful alternative for separating polar compounds like glycans. researchgate.netnih.govlongdom.org In HILIC, a polar stationary phase is used with a largely organic mobile phase, creating a water-rich layer that facilitates the separation of hydrophilic molecules. nih.gov HILIC-based methods have been successfully developed for the simultaneous quantification of 3'-SL and 6'-SL in biological samples. nih.govmdpi.com This technique is often coupled with mass spectrometry (LC-MS) for sensitive and specific detection. researchgate.net The use of amide or HILIC phase columns can provide good peak shape and rapid resolution for these isomers. nih.govmdpi.comacs.org

Mass Spectrometry for Glycan Structural Elucidation

Mass spectrometry (MS) is an indispensable tool for the structural characterization of glycans, offering detailed insights into molecular weight, composition, sequence, and glycosidic linkages.

The combination of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a robust platform for the definitive characterization of 3'-Sialyllactose. mdpi.com After chromatographic separation, the isolated molecule undergoes fragmentation in the mass spectrometer, typically through collision-induced dissociation (CID). The resulting MS/MS spectrum provides characteristic fragment ions that reveal the sequence of monosaccharides and their linkage points. For example, the fragmentation patterns of 3'-SL and 6'-SL are distinct, allowing for their unambiguous identification. researchgate.net The unique fragments can confirm the Neu5Ac α2-3 linkage in 3'-SL versus the α2-6 linkage in its isomer. researchgate.net

Table 1: Representative Ions in LC-MS/MS Fragmentation of Sialyllactose Isomers This table is interactive and can be sorted by clicking the headers.

| Isomer | Precursor Ion [M-H]⁻ (m/z) | Characteristic Fragment Ion (m/z) | Putative Assignment |

|---|---|---|---|

| 3'-Sialyllactose | 632.2 | 468 | 2,4A3-CO2 |

| 3'-Sialyllactose | 632.2 | 408 | B2-CO2 |

| 6'-Sialyllactose | 632.2 | 470 | C2 |

| 6'-Sialyllactose | 632.2 | 410 | 0,2A2 |

Data is illustrative and based on typical fragmentation patterns reported in the literature. researchgate.net

Chemical derivatization is frequently employed to overcome challenges in the MS analysis of sialylated glycans. nih.govnih.gov The sialic acid linkage is notoriously unstable and can break during the ionization process. nih.govnih.gov Derivatization can stabilize this bond, preventing the loss of the sialic acid residue. nih.govnih.gov

Permethylation is a common technique that replaces acidic protons with methyl groups, neutralizing the charge and improving ionization efficiency in positive-ion mode MS. This method also provides more predictable fragmentation patterns that are highly informative for linkage analysis, helping to distinguish between α2-3 and α2-6 linkages. scispace.com Other strategies involve linkage-specific amidation or esterification of the sialic acid's carboxyl group. nih.govacs.org These methods introduce a mass difference between the derivatized α2,3- and α2,6-linked isomers, allowing them to be differentiated by MS. acs.orgnih.gov

Several challenges are inherent to the MS analysis of sialylated glycans. The primary issue is the lability of the sialic acid residue, which can be lost during analysis, complicating quantification and structural interpretation. nih.govscispace.comsemanticscholar.org While derivatization helps, it adds complexity to sample preparation. nih.govresearchgate.net

Furthermore, sialylated glycans have a negative charge, which can decrease ionization efficiency compared to neutral glycans, especially in positive-ion mode. nih.govsigmaaldrich.com Analysis in negative-ion mode can be an alternative, but issues like salt formation can still complicate spectra and reduce sensitivity. nih.gov The presence of isomers with identical masses necessitates coupling MS with high-resolution chromatography for accurate identification and quantification. scispace.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Anomeric Linkage Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed atomic-level information about the structure, conformation, and dynamics of molecules like 3'-Sialyllactose. diva-portal.org It is instrumental in determining the sequence of monosaccharides, the position and configuration of glycosidic linkages, and the three-dimensional shape of the oligosaccharide in solution. nih.govunimo.it

One-dimensional (1D) NMR experiments, specifically Proton (¹H) and Carbon-13 (¹³C) NMR, are fundamental for the initial structural assessment of 3'-Sialyllactose.

The ¹H NMR spectrum provides key information through its chemical shifts and coupling constants (J-values). researchgate.net The anomeric protons (H-1) of the glucose and galactose residues, and the methylene (B1212753) protons (H-3) of the sialic acid residue, resonate in distinct, less crowded regions of the spectrum, making them valuable diagnostic markers. nih.gov The anomeric configuration (α or β) can often be determined from the J-coupling constant between H-1 and H-2. For instance, a larger coupling constant (around 7-9 Hz) is typically indicative of a trans-diaxial relationship, characteristic of a β-anomer, while a smaller value (2-4 Hz) suggests an α-anomer. unimo.it The presence of both α and β anomers at the reducing glucose end results in a duplication of resonances in the NMR spectra. nih.gov

The ¹³C NMR spectrum complements the proton data. The chemical shifts of the anomeric carbons (C-1) are particularly sensitive to the glycosidic linkage and anomeric configuration. Generally, the anomeric carbon of an α-linked sugar resonates at a lower field (higher ppm) than that of a β-linked sugar. unimo.it The carbon signals can also reveal the location of the glycosidic linkage, as the carbon atom involved in the linkage experiences a characteristic downfield shift.

Table 1: Representative ¹H and ¹³C Chemical Shifts (ppm) for 3'-Sialyllactose Data sourced from the Biological Magnetic Resonance Bank (BMRB) under entry bmse001329 for a sample in D₂O at 298K and pH 7.4. bmrb.io Note that values can vary slightly based on experimental conditions.

| Residue | Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| α-D-Glc (Reducing End) | 1 | 5.22 | 92.7 |

| 2 | 3.53 | 72.5 | |

| 3 | 3.88 | 74.2 | |

| 4 | 3.85 | 70.3 | |

| 5 | 3.91 | 72.5 | |

| 6 | 3.81, 3.76 | 61.6 | |

| β-D-Gal | 1 | 4.52 | 105.3 |

| 2 | 3.56 | 72.1 | |

| 3 | 3.62 | 80.9 | |

| 4 | 3.94 | 69.5 | |

| 5 | 3.67 | 76.5 | |

| 6 | 3.81, 3.76 | 62.2 | |

| α-Neu5Ac | 3ax | 1.79 | 42.3 |

| 3eq | 2.74 | ||

| 4 | 4.10 | 70.1 | |

| 5 | 3.56 | 54.4 | |

| 6 | 3.94 | 77.5 | |

| NAc (CH₃) | 2.02 | 24.7 | |

| NAc (C=O) | - | 176.6 |

While 1D NMR provides foundational data, severe signal overlap in the carbohydrate proton spectra necessitates the use of two-dimensional (2D) NMR experiments for a complete and unambiguous assignment of all proton and carbon signals. nih.govwikipedia.org

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically over two to three bonds (e.g., H-1 to H-2, H-2 to H-3). sdsu.edulibretexts.org It helps to trace the connectivity of protons within each individual monosaccharide ring, establishing a "spin system." libretexts.org

Total Correlation Spectroscopy (TOCSY): TOCSY is an extension of COSY that reveals correlations between all protons within a single spin system, not just those that are directly coupled. wikipedia.orglibretexts.org For example, starting from a well-resolved anomeric proton signal (H-1), one can often identify all other protons belonging to that same sugar residue. nih.gov

Heteronuclear Single Quantum Coherence (HSQC): This is a heteronuclear experiment that correlates each proton with the carbon atom to which it is directly attached (a one-bond ¹H-¹³C correlation). sdsu.eduepfl.ch It is invaluable for assigning the carbon signals based on the already-assigned proton signals, resolving ambiguity in the crowded ¹³C spectrum. researchgate.net

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment detects longer-range correlations between protons and carbons, typically over two or three bonds. sdsu.eduepfl.ch This technique is crucial for determining the glycosidic linkages between the monosaccharide units. For instance, in 3'-Sialyllactose, an HMBC correlation would be observed between the H-3ax/eq protons of the Neu5Ac residue and the C-3 of the Galactose residue, and between the H-1 of the Galactose and C-4 of the Glucose, unequivocally confirming the Neu5Acα2-3Galβ1-4Glc sequence.

Together, these 2D NMR techniques allow for the complete assignment of the ¹H and ¹³C resonances of 3'-Sialyllactose, confirming its covalent structure and anomeric configurations. nih.govbmrb.io

Future Directions and Emerging Research Areas

Development of Novel Glycobiological Tools and Probes for Sialylated Glycans

A significant barrier in glycobiology has been the lack of tools to study the complex structures and functions of glycans. The future will see the development of more sophisticated probes and analytical methods to investigate sialylated glycans with greater precision.

Chemoenzymatic and semi-synthetic approaches are becoming increasingly vital for producing a diverse range of sialosides for research. frontiersin.org These methods allow for the creation of synthetic glycan microarrays, which are powerful tools for high-throughput analysis of glycan-binding interactions. frontiersin.orgfrontiersin.org The Consortium for Functional Glycomics (CFG), for instance, provides a publicly available microarray with approximately 600 printed glycans, about 20% of which are sialylated, enabling detailed comparative binding studies. frontiersin.org Future efforts will focus on expanding these libraries with novel synthetic structures, including derivatives of 3-Sialyl-D-glucose, to probe interactions with greater specificity.

The development of highly specific glycan-recognizing probes (GRPs) is another critical area. nih.gov This includes naturally occurring glycan-binding proteins like plant or animal lectins, as well as engineered antibodies and other binding molecules. frontiersin.orgnih.gov These tools are essential for identifying and quantifying sialic acids in biological samples. frontiersin.org Furthermore, advancements in chemical derivatization techniques are enhancing the stability and ionization efficiency of sialylated glycans for mass spectrometry analysis, a cornerstone of modern glycomics. nih.govcsuohio.edu Linkage-specific derivatization, for example, allows researchers to distinguish between α2,3- and α2,6-linked sialic acids, which can have vastly different biological roles. nih.govresearchgate.net

Table 1: Examples of Glycobiological Tools for Sialylated Glycans

| Tool Type | Description | Application Example |

|---|---|---|

| Synthetic Glycan Microarrays | Glass slides printed with a diverse library of defined glycan structures, including various sialosides. | High-throughput screening of interactions between sialylated glycans and proteins, viruses, or cells. frontiersin.orgfrontiersin.orgnih.gov |

| Lectins | Naturally occurring proteins that bind to specific carbohydrate structures. | Identifying the presence and linkage of sialic acids on cell surfaces or purified glycoproteins (e.g., Sambucus nigra agglutinin for α2,6-linkages). nih.gov |

| Anti-glycan Antibodies | Antibodies engineered to recognize specific glycan epitopes with high specificity. | Detecting specific sialylated structures in tissues or fluids for diagnostic purposes. frontiersin.org |

| Chemoenzymatic Synthesis | Combination of chemical and enzymatic methods to build complex glycan structures. | Creating customized sialylated probes with fluorescent or biotin (B1667282) tags for imaging and affinity studies. frontiersin.orgresearchgate.net |

| Linkage-Specific Derivatization | Chemical modification that selectively targets sialic acids based on their linkage (e.g., α2,3 vs. α2,6). | Enabling precise structural characterization and quantification of sialyl-isomers by mass spectrometry. nih.govresearchgate.net |

Exploration of Undiscovered Biological Roles in Complex Systems

While 3'-SL is known for its prebiotic effects and its role in cognitive development in infants, many of its functions, particularly in adults and in various disease states, remain to be discovered. layerorigin.com Future research will delve into these unexplored territories.

Emerging evidence suggests that the benefits of sialylated oligosaccharides may extend beyond infancy, potentially impacting adult brain health and neurodegenerative diseases like Alzheimer's and Parkinson's. layerorigin.com There is a growing interest in understanding how 3'-SL and related compounds could modulate the gut-liver axis to influence glucose and lipid metabolism, offering potential therapeutic avenues for obesity and type 2 diabetes. researchgate.net

Furthermore, the role of these compounds in regulating the immune system is a key area of future investigation. Studies have shown that 3'-SL can promote inflammation resolution and may reduce the development of atherosclerosis. biorxiv.orgnih.gov Its ability to modulate intestinal health and gut barrier function is also a promising field of study. layerorigin.comnih.gov Recent findings have even pointed towards a potential anti-leukemic role for 3'-SL, as it can induce differentiation and apoptosis in cancer cells by binding to the cell surface protein Siglec-3. researchgate.net Fully elucidating the molecular mechanisms behind these diverse biological activities will be a major focus of future research. layerorigin.comnih.gov

Integration of Multi-Omics Data (Glycomics, Glycoproteomics, Microbiomics) for Comprehensive Understanding

To unravel the complex roles of 3-Sialyl-D-glucose and related compounds, researchers are moving towards a systems biology approach, integrating data from multiple "omics" fields. nih.gov This holistic view is essential for understanding how these glycans function within a complex biological context.

Glycomics and Glycoproteomics : Glycomics is the comprehensive study of all glycans (the glycome) in an organism, while glycoproteomics focuses on identifying the specific sites of glycosylation on proteins. nih.govmdpi.com Altered sialylation is a known hallmark of various diseases, including cancer. nih.govnih.gov Advanced mass spectrometry-based techniques are the primary tools in these fields, allowing for sensitive detection and characterization of sialylated structures in complex biological samples like blood serum. nih.govnih.gov Future work will focus on improving the throughput and sensitivity of these methods to identify novel glycan-based biomarkers for early disease diagnosis and monitoring. nih.govmdpi.com

Microbiomics : This field investigates the collective genomes of the microorganisms residing in a particular environment, such as the human gut. It is now clear that 3'-SL acts as a selective prebiotic, shaping the infant gut microbiota by promoting the growth of beneficial bacteria. layerorigin.com Future studies will use microbiomics to map the intricate interactions between specific sialylated oligosaccharides, the gut bacteria that metabolize them, and the resulting impact on host health. nih.gov

Multi-Omics Integration : The true power lies in combining these datasets. nih.govrsc.org By integrating glycomics, proteomics, microbiomics, and other data (e.g., transcriptomics, metabolomics), researchers can build comprehensive models of biological systems. mdpi.com For example, an integrative approach could reveal how dietary 3'-SL alters the gut microbiome (microbiomics), which in turn influences the host's protein glycosylation patterns (glycoproteomics) and metabolic state (metabolomics), ultimately affecting disease risk. Deep-learning models are emerging as powerful tools to analyze and interpret these large, heterogeneous datasets. rsc.org

Advancements in High-Throughput Screening and Functional Glycomics

Functional glycomics seeks to define the functions of the glycome, a task that requires powerful high-throughput methods. frontiersin.org Glycan microarrays are at the forefront of this effort, enabling the rapid screening of hundreds of glycan structures against potential binding partners. frontiersin.orgnih.gov

Future advancements will involve the creation of more extensive and diverse glycan arrays, populated with novel chemoenzymatically synthesized sialosides. frontiersin.orgfrontiersin.org This will allow for a more comprehensive mapping of the "sialo-interactome"—the network of proteins and pathogens that bind to sialylated glycans.

In parallel, there is a need for robust, high-throughput assays to screen for inhibitors of glycosyltransferases, the enzymes that build glycans. nih.gov For instance, fluorescence polarization-based assays have been developed to screen large compound libraries for inhibitors of sialyltransferases and fucosyltransferases. nih.gov Such screening platforms are crucial for identifying new drug candidates that can modulate glycosylation pathways implicated in disease. The development of efficient, scalable production methods for compounds like 3'-SL, for example through microbial fermentation, will be essential to supply the quantities needed for these large-scale screening efforts. acs.org

Computational Glycobiology and Predictive Modeling for 3'-Sialyllactose Interactions

Computational approaches are becoming indispensable tools in glycobiology, allowing researchers to model and predict complex glycan-related phenomena that are difficult to study experimentally.

Molecular dynamics (MD) simulations and virtual library screening are being used to predict how sialylated glycans interact with proteins. nih.govnih.gov These computational methods can, for example, identify the binding sites of sialyltransferases and predict which glycans will be preferred substrates, guiding the development of chemical probes and inhibitors. nih.gov

A particularly promising area is the use of deep learning and other machine learning techniques to build predictive models. nih.gov Recently, a deep equivariant graph neural network model called DeepGlycanSite was introduced to accurately predict carbohydrate-binding sites on proteins based on their 3D structure. nih.gov Other models are being trained on lectin binding data to predict glycan structures from experimental fingerprints. nih.gov Such predictive tools can significantly accelerate research by identifying potential binding partners and generating testable hypotheses about the function of specific sialylated structures like 3'-SL. dartmouth.eduresearchgate.net These in silico approaches are invaluable for providing insights into the molecular mechanisms that govern the biological activity of sialosides and for designing novel glycomimetics with therapeutic potential. nih.gov

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 3-sialyl-D-glucose with high α/β isomeric purity, and how can they be methodologically addressed?

- Answer : The synthesis of 3-sialyl-D-glucose often faces challenges in controlling stereoselectivity during glycosylation. Enzymatic methods using sialyltransferases (e.g., ST3Gal family) are preferred for regiospecificity, but chemical synthesis may yield mixtures. To improve purity:

- Use protected sialyl donors (e.g., thioglycosides) with activating agents like NIS/TfOH .

- Employ HPLC with chiral columns (e.g., Amide-80) to separate α/β anomers post-synthesis .

- Validate purity via -NMR (distinct anomeric proton signals at δ 5.2–5.4 ppm for α, δ 4.5–4.7 ppm for β) and ESI-MS .

Q. How can researchers confirm the structural integrity of 3-sialyl-D-glucose in complex biological matrices?

- Answer : Combine orthogonal analytical techniques:

- Lectin-based assays (e.g., Maackia amurensis lectin for α2,3-linked sialic acid) to confirm linkage specificity .

- LC-MS/MS with collision-induced dissociation (CID) to fragment and identify sialyl-oligosaccharide motifs .

- Methylation analysis followed by GC-MS to map glycosidic linkages .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported bioactivity data for 3-sialyl-D-glucose (e.g., immune modulation vs. inertness)?

- Answer : Discrepancies may arise from:

- Isomeric contamination : Validate α/β ratios using ion-mobility spectrometry .

- Matrix effects : Use knockout cell models (e.g., ST3Gal-deficient macrophages) to isolate direct vs. indirect effects .

- Dose dependency : Perform dose-response assays (0.1–100 µM) to identify threshold effects, as low concentrations may fail to engage high-affinity receptors .

Q. How can researchers investigate the role of 3-sialyl-D-glucose in glycan-mediated pathogen adhesion (e.g., viral entry)?

- Answer :

- Surface plasmon resonance (SPR) : Immobilize 3-sialyl-D-glucose on sensor chips to quantify binding kinetics with viral proteins (e.g., influenza hemagglutinin) .

- Competitive inhibition assays : Pre-treat cells with synthetic 3-sialyl-D-glucose and measure pathogen adhesion via qPCR or fluorescence tagging .

- Glycan microarray screening : Include 3-sialyl-D-glucose in arrays to profile broad receptor interactions .

Q. What methodologies enable tracking 3-sialyl-D-glucose metabolism in vivo without interference from endogenous sialylated glycans?

- Answer :

- Stable isotope labeling : Synthesize -labeled 3-sialyl-D-glucose and trace incorporation into tissues via nanoDESI-MS imaging .

- Click chemistry : Introduce alkyne tags during synthesis for post-administration detection with azide-fluorophore probes .

- Knockout models : Use sialyltransferase-deficient organisms (e.g., B4galt1 mice) to reduce background noise .

Data Analysis & Validation

Q. How should researchers address conflicting NMR and crystallography data for 3-sialyl-D-glucose conformation?

- Answer :

- Molecular dynamics (MD) simulations : Compare experimental NMR NOE correlations with simulated glycosidic bond flexibility .

- Synchrotron radiation : Resolve crystal structures at <1.0 Å resolution to detect minor conformational subpopulations .

- Cross-validate using circular dichroism (CD) spectra to assess solution-state vs. solid-state conformations .

Q. What statistical approaches are recommended for analyzing dose-dependent glycomic effects of 3-sialyl-D-glucose in high-throughput studies?

- Answer :

- Hierarchical clustering : Group glycan profiles by similarity across doses to identify critical thresholds .

- ANOVA with Tukey’s post hoc test : Compare means of receptor activation across concentrations (α = 0.01 to reduce Type I errors).

- Machine learning : Train random forest models on glycomic datasets to predict bioactivity hotspots .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.